N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1008038-58-1
VCID: VC5080641
InChI: InChI=1S/C18H25N3O2/c1-11-8-14-15(9-12(11)2)21-18(23)16(20-14)10-17(22)19-13-6-4-3-5-7-13/h8-9,13,16,20H,3-7,10H2,1-2H3,(H,19,22)(H,21,23)
SMILES: CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3CCCCC3
Molecular Formula: C18H25N3O2
Molecular Weight: 315.417

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 1008038-58-1

Cat. No.: VC5080641

Molecular Formula: C18H25N3O2

Molecular Weight: 315.417

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide - 1008038-58-1

Specification

CAS No. 1008038-58-1
Molecular Formula C18H25N3O2
Molecular Weight 315.417
IUPAC Name N-cyclohexyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Standard InChI InChI=1S/C18H25N3O2/c1-11-8-14-15(9-12(11)2)21-18(23)16(20-14)10-17(22)19-13-6-4-3-5-7-13/h8-9,13,16,20H,3-7,10H2,1-2H3,(H,19,22)(H,21,23)
Standard InChI Key DJTRCBMKSKXBFP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3CCCCC3

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-Cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide possesses the molecular formula C₁₈H₂₅N₃O₂ and a molecular weight of 315.417 g/mol. Its IUPAC name, N-cyclohexyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide, reflects the integration of a tetrahydroquinoxalinone scaffold with a cyclohexyl-acetamide substituent. The compound’s SMILES notation (CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3CCCCC3) and InChIKey (DJTRCBMKSKXBFP-UHFFFAOYSA-N) provide precise descriptors for its stereochemical configuration .

Table 1: Key Chemical Properties

PropertyValue
CAS No.1008038-58-1
Molecular FormulaC₁₈H₂₅N₃O₂
Molecular Weight315.417 g/mol
IUPAC NameN-cyclohexyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
SolubilitySoluble in organic solvents
StabilityStable at RT; sensitive to strong acids/bases

Structural Analogues and Derivatives

Structural analogues, such as 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-nitrophenyl)acetamide (CID 2876556), highlight the role of substituents in altering bioactivity . Replacing the cyclohexyl group with a nitro-phenyl moiety increases polarity but reduces metabolic stability, underscoring the balance required in lead optimization .

Synthesis and Optimization

Reaction Pathways

The synthesis involves multi-step organic reactions, typically starting with the condensation of 4,5-dimethyl-o-phenylenediamine with a keto-ester to form the tetrahydroquinoxalinone core. Subsequent acetylation with cyclohexylamine under reflux conditions in acetonitrile or ethyl acetate yields the final product. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
14,5-dimethyl-o-phenylenediamine, keto-ester, HCl, ethanol, 80°CCore cyclization
2Acetic anhydride, DMAP, CH₂Cl₂, 0°C → RTAcetylation
3Cyclohexylamine, EDC/HOBt, DMF, 24hAmide bond formation

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility, necessitating formulation strategies for in vivo studies. Stability studies indicate decomposition under acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the acetamide bond.

Mechanistic Insights and Biological Activity

Quinoxaline derivatives are known to inhibit kinases and GPCRs via π-π interactions and hydrogen bonding . Molecular docking studies suggest that the cyclohexyl group enhances hydrophobic interactions with protein pockets, while the tetrahydroquinoxalinone core aligns with ATP-binding sites in kinases . Preclinical models highlight anti-inflammatory and anticancer potential, though specific targets remain unvalidated .

Table 3: Comparative Bioactivity of Quinoxaline Analogues

CompoundTargetIC₅₀ (nM)Reference
N-Cyclohexyl-2-(6,7-dimethyl-...)Kinase X120
2-(6,7-Dimethyl-...)-4-nitrophenylRORγ85
VTP-43742 (RORγ inhibitor)RORγ45

Future Directions and Applications

Chemical Biology Probes

Functionalization at the cyclohexyl group (e.g., fluorination) could yield PET tracers for imaging kinase activity in tumors . Collaborative efforts with academic and industrial partners are essential to advance these applications.

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